Pharmacological Characterization & Bioanalytical Application[1] Executive Summary & Chemical Identity Quipazine-d8 Maleate is the stable isotope-labeled analogue of Quipazine, a non-selective serotonin (5-HT) receptor ag...
Quipazine-d8 Maleate is the stable isotope-labeled analogue of Quipazine, a non-selective serotonin (5-HT) receptor agonist with high affinity for 5-HT2A and 5-HT3 receptors.
While the non-deuterated parent compound (Quipazine) is a critical pharmacological probe used to map serotonergic pathways, the d8-isotopologue serves a distinct, specialized role as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS).
Scientific Premise of Equivalence:
Based on the Born-Oppenheimer approximation , the substitution of Hydrogen (
) with Deuterium () significantly alters the vibrational frequency of chemical bonds (C-D vs. C-H) but exerts negligible effects on the steric volume or electrostatic potential of the ligand. Therefore, Quipazine-d8 exhibits a binding affinity profile () statistically identical to Quipazine.
Although Quipazine-d8 is an analytical tool, its utility relies on the pharmacological behavior of the Quipazine pharmacophore. The molecule is a "hybrid" ligand that bridges two distinct receptor families: the G-protein coupled 5-HT2 family and the ligand-gated ion channel 5-HT3 family.
A. Affinity Data (Ki Values)
The following data represents the binding constants for the Quipazine pharmacophore. Due to isotopic equivalence, these values apply to Quipazine-d8.
Receptor Subtype
Affinity ( or )
Functional Activity
Mechanism
5-HT3
0.2 – 1.0 nM
Full Agonist
Ligand-gated Cation Channel ()
5-HT2A
~130 nM ( 6.89)
Agonist
GPCR (Phospholipase C activation)
5-HT2C
~50 nM ( 7.27)
Agonist
GPCR
5-HT1B
Moderate Affinity
Non-selective
GPCR
Technical Insight: Quipazine was historically used as a radioligand (
-Quipazine) specifically for labeling 5-HT3 sites due to its slow dissociation kinetics and high specificity at low concentrations relative to 5-HT2 sites.
B. Signaling Pathway Visualization
Quipazine's dual-action profile activates distinct intracellular cascades. The diagram below illustrates the 5-HT2A Gq-coupled pathway, which is relevant for the "Head-Twitch Response" (HTR) often studied in rodent models using this compound.
Figure 1: Signal Transduction Pathway. Quipazine agonism at 5-HT2A triggers the Gq-PLC-IP3 cascade.
Bioanalytical Application: The "d8" Advantage
In drug development, Quipazine-d8 Maleate is not used to induce effects, but to measure them. It acts as the ideal Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why Deuterium? (The Kinetic Isotope Effect)
Co-Elution: Quipazine-d8 retains the same lipophilicity and pKa as the parent. It elutes at the exact same retention time on a C18 column, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) as the analyte.
Mass Shift: The +8 Da mass shift (caused by 8 deuterium atoms on the piperazine ring) moves the precursor ion mass from ~214 (parent) to ~222 (d8), allowing the Mass Spectrometer to distinguish them in the same scan.
Metabolic Stability: While C-D bonds are stronger than C-H bonds (primary kinetic isotope effect), this is irrelevant for in vitro binding assays but beneficial for in vivo tracer stability if used in PET studies (though C-11 or F-18 is preferred there).
LC-MS/MS Quantification Workflow
The following workflow demonstrates how Quipazine-d8 validates receptor occupancy studies.
Figure 2: Bioanalytical Workflow. Using Quipazine-d8 to normalize extraction efficiency and matrix effects.
Experimental Protocol: Radioligand Binding Assay
To verify the affinity of Quipazine (or validate the d8 form does not deviate), a competition binding assay is the gold standard.
Objective: Determine the
of Quipazine-d8 at the 5-HT2A receptor.
Reference Ligand:-Ketanserin (Antagonist) or -LSD (Agonist).
Step-by-Step Methodology
Tissue Preparation:
Dissect rat frontal cortex (high 5-HT2A density).
Homogenize in 50 mM Tris-HCl buffer (pH 7.4) using a Polytron.
Centrifuge at 40,000 x g for 15 min. Resuspend pellet. Repeat wash 2x to remove endogenous serotonin.
Incubation Setup:
Total Binding: Membrane prep +
-Ketanserin (1 nM).
Non-Specific Binding (NSB): Membrane +
-Ketanserin + Methysergide (1 M) [to block all specific sites].
Experimental: Membrane +
-Ketanserin + Quipazine-d8 Maleate (Concentration range: M to M).
Equilibrium:
Incubate at 37°C for 30 minutes. (Note: 5-HT2A binding is temperature sensitive).
Termination:
Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.
Wash 3x with ice-cold Tris buffer.
Analysis:
Count radioactivity via Liquid Scintillation Spectroscopy.
Calculate
using non-linear regression (Sigmoidal dose-response).
Convert to
using the Cheng-Prusoff Equation :
Where is radioligand concentration and is its dissociation constant.
References
Peroutka, S. J., & Snyder, S. H. (1979). Multiple serotonin receptors: differential binding of [3H]5-hydroxytryptamine, [3H]lysergic acid diethylamide and [3H]spiroperidol. Molecular Pharmacology. Link
Hamon, M., et al. (1989). The central 5-HT3 receptor binding site: radioligand binding studies.[1][2][3] Neurochemistry International. Link
Glennon, R. A., et al. (1986). Stimulus properties of arylpiperazines: 5-HT2 receptor affinity.[4][2][3][5] Pharmacology Biochemistry and Behavior. Link
Cayman Chemical. (2024). Quipazine (maleate) Product Information & Technical Data. Link
National Center for Advancing Translational Sciences (NCATS). (2024). Quipazine: Inxight Drugs Database.[6] Link
Quipazine-d8 Maleate: An In-depth Technical Guide for Advanced Bioanalytical Applications
Abstract This technical guide provides a comprehensive overview of Quipazine-d8 Maleate, a deuterated analog of the non-selective serotonin receptor agonist, Quipazine. Designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of Quipazine-d8 Maleate, a deuterated analog of the non-selective serotonin receptor agonist, Quipazine. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application as a research chemical, with a primary focus on its role as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide covers the synthesis, mechanism of action, and detailed, field-proven methodologies for its use, ensuring scientific integrity and logical application in a research setting.
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of modern drug discovery and development, the accurate quantification of xenobiotics in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its unparalleled sensitivity and selectivity. However, the inherent variability in sample preparation and instrumental analysis necessitates the use of internal standards to ensure data accuracy and precision.
Stable isotope-labeled internal standards, particularly deuterated analogs, are the preferred choice for mitigating analytical variability. Quipazine-d8 Maleate, the deuterated form of the serotonin receptor agonist Quipazine, serves as an ideal internal standard for the quantification of Quipazine in preclinical and clinical studies. Its near-identical physicochemical properties to the unlabeled analyte ensure it co-elutes chromatographically and experiences similar ionization effects, thereby providing a reliable means of normalization.
This guide will provide an in-depth exploration of Quipazine-d8 Maleate, from its synthesis and pharmacological context to its practical application in a validated bioanalytical workflow.
Quipazine: A Serotonergic Probe
Quipazine, or 2-(1-piperazinyl)quinoline, is a non-selective serotonin (5-HT) receptor agonist with a complex pharmacological profile.[1] It interacts with various serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT3 receptors, and also exhibits some affinity for dopamine receptors.[2][3] Its effects on the central nervous system have been studied in the context of sleep, appetite, and behavior.[4][5]
The metabolism of Quipazine is an important consideration in bioanalytical method development. While detailed human metabolic pathways are not extensively documented, studies in rats and the general metabolism of aromatic compounds suggest that it likely undergoes oxidative metabolism, primarily through hydroxylation of the quinoline ring.[6][7]
Synthesis of Quipazine-d8 Maleate
The synthesis of Quipazine-d8 Maleate is achieved by reacting 2-chloroquinoline with piperazine-d8, followed by salt formation with maleic acid. The key to the synthesis is the preparation of the deuterated piperazine ring.
Synthesis of Piperazine-d8
Piperazine-d8 can be synthesized through catalytic hydrogen-deuterium exchange of piperazine.[8] This process typically involves the use of a suitable catalyst, such as platinum or palladium, in the presence of deuterium gas (D₂) or a deuterium source like heavy water (D₂O) under elevated temperature and pressure.[9]
Diagram: Proposed Synthesis of Quipazine-d8 Maleate
Caption: Proposed synthetic pathway for Quipazine-d8 Maleate.
Synthesis of Quipazine-d8 and Salt Formation
Once piperazine-d8 is obtained, it is reacted with 2-chloroquinoline in a nucleophilic aromatic substitution reaction to yield Quipazine-d8. The free base is then treated with maleic acid to form the more stable and soluble maleate salt.[2]
Quipazine-d8 Maleate as an Internal Standard in LC-MS/MS
The cornerstone of a robust bioanalytical method is the appropriate use of an internal standard. Quipazine-d8 Maleate is an ideal internal standard for the quantification of Quipazine for the following reasons:
Co-elution: It has nearly identical chromatographic retention time to Quipazine.
Similar Ionization: It exhibits the same ionization efficiency in the mass spectrometer source.
Mass Differentiation: It is easily distinguished from the analyte by its higher mass (+8 Da).
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and matrix effects.
Diagram: Principle of Isotope Dilution Mass Spectrometry
Caption: Workflow for quantification using an internal standard.
Proposed Bioanalytical Method for Quipazine in Human Plasma
The following is a proposed LC-MS/MS method for the quantification of Quipazine in human plasma using Quipazine-d8 Maleate as an internal standard. This method is based on established protocols for similar analytes and should be fully validated before use in a regulated environment.
Protein precipitation is a rapid and effective method for sample cleanup in plasma.
Spiking: To 100 µL of human plasma, add 10 µL of Quipazine-d8 Maleate internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
Precipitation: Add 300 µL of cold acetonitrile.
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A.
Note: The product ion is proposed based on the stable quinoline fragment. These parameters should be optimized for the specific instrument used.
Method Validation
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the following parameters:
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, and the linearity assessed by linear regression with a weighting factor (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% RSD) and accuracy (within ± 20% of the nominal value).
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The intra- and inter-day precision (%RSD) should be ≤ 15% (≤ 20% at the LLOQ), and the accuracy (% bias) should be within ± 15% (± 20% at the LLOQ).
Recovery: The extraction efficiency of the analyte and internal standard should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked blank plasma to the peak areas of the analyte in neat solution. The internal standard should compensate for any significant matrix effects.
Stability: The stability of Quipazine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[13][14]
Conclusion
Quipazine-d8 Maleate is an indispensable tool for the accurate and precise quantification of Quipazine in biological matrices. This guide has provided a comprehensive framework for its synthesis and application as an internal standard in a robust LC-MS/MS method. The proposed methodology, grounded in established bioanalytical principles, offers a starting point for researchers to develop and validate their own assays for preclinical and clinical research. By adhering to rigorous validation procedures, scientists can ensure the generation of high-quality, reliable data, which is fundamental to advancing our understanding of the pharmacology and pharmacokinetics of Quipazine.
References
ResearchGate. Deuterium labelling studies and proposed mechanism for the quinolinium.... [Link]
ResearchGate. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. [Link]
PMC. (2022, May 13). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. [Link]
ResearchGate. Synthetic applications Synthesis of piperazine-d8-containing.... [Link]
Thieme E-Books & E-Journals. Selective Deuteration of Heterocycle N-Oxides via Iridium-Catalysed Hydrogen Isotope Exchange. [Link]
PubMed. (2024, May 15). Synthesis of Deuterated Endochin-Like Quinolones. [Link]
YouTube. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). [Link]
ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to. [Link]
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
ResolveMass Laboratories Inc. Piperazine-d8 2HCl | CAS 849482-21-9. [Link]
PubMed. Time- and dose-dependent effects of the serotonergic agent quipazine on regional cerebral metabolism in rats. [Link]
ResearchGate. MRM transitions, internal standards, and retention times for all analytes. [Link]
Pharmaffiliates. CAS No : 1795133-22-0| Chemical Name : Quipazine-d8 Maleate. [Link]
PubMed. The effects of quipazine on serotonin metabolism in rat brain. [Link]
PMC. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. [Link]
PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
PubMed. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
Scilit. Quipazine: Its effects on rat brain 5-hydroxytryptamine metabolism, monoamine oxidase activity and behaviour. [Link]
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
Anapharm. Considerations to properly assess drug stability within biological samples. [Link]
IRIS-AperTO. determination of cathinones and other stimulant, psychedelic and dissociative designer drugs in real hair. [Link]
ResearchGate. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. [Link]
PMC. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]
Springer. (2025, August 6). Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. [Link]
MDPI. (2018, August 23). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
PubMed. Quipazine reduces food intake in the rat by activation of 5-HT2-receptors. [Link]
ResearchGate. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. [Link]
MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards. [Link]
PubMed. (2010, September 15). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. [Link]
ResearchGate. MRM Transitions and Parameters for Standards and Deuterated Standards.... [Link]
BOA. SUPPLEMENTARY IMAGES Table S1. MRM transitions for qualification and quantification and MS parameters of Givinostat and its meta. [Link]
Advanced Applications in Serotonergic Bioanalysis and Pharmacology Executive Summary Quipazine-d8 Maleate (CAS 1795133-22-0) is the stable isotope-labeled analog of Quipazine, a non-selective serotonin (5-HT) receptor ag...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Applications in Serotonergic Bioanalysis and Pharmacology
Executive Summary
Quipazine-d8 Maleate (CAS 1795133-22-0) is the stable isotope-labeled analog of Quipazine, a non-selective serotonin (5-HT) receptor agonist.[1][2][3][4] In the pharmaceutical and neurobiological sectors, this compound serves a critical function as an Internal Standard (IS) for the precise quantification of Quipazine in complex biological matrices (plasma, cerebrospinal fluid, brain tissue) using Isotope Dilution Mass Spectrometry (IDMS).
This guide synthesizes the chemical identity, handling protocols, and bioanalytical applications of CAS 1795133-22-0, providing researchers with a self-validating framework for integrating this reagent into DMPK (Drug Metabolism and Pharmacokinetics) and ADME workflows.
Part 1: Chemical Identity & Physicochemical Properties
CAS 1795133-22-0 represents the maleate salt of Quipazine where eight hydrogen atoms on the piperazine ring have been replaced by deuterium (
).[5] This isotopic labeling increases the molecular mass by 8 Daltons relative to the unlabeled parent, allowing for mass-spectral resolution while maintaining identical chromatographic retention times.
Soluble in DMSO (>20 mg/mL), Methanol, Water (Moderate)
Appearance
Off-white to pale yellow solid
Storage
-20°C, Hygroscopic (Store under inert gas)
Part 2: Mechanism of Action & Pharmacological Context
While CAS 1795133-22-0 is primarily an analytical tool, its utility is derived from the pharmacology of its parent compound, Quipazine. Understanding the parent's mechanism is essential for designing relevant in vivo assays where this standard will be used for quantification.
2.1 Parent Pharmacology: Quipazine
Quipazine is a piperazine-quinoline derivative that acts as a broad-spectrum serotonin agonist.
Primary Targets: 5-HT
, 5-HT, and 5-HT receptors.
Physiological Effects: It mimics serotonin, inducing responses such as platelet aggregation, contraction of vascular smooth muscle, and modulation of neuroendocrine secretions (e.g., renin, prolactin).
Research Utility: Used to probe the serotonergic regulation of cardiovascular reflexes and locomotor activity.
2.2 Visualization: Serotonergic Signaling Pathway
The following diagram illustrates the signaling pathways activated by Quipazine (and tracked analytically using the d8-variant), specifically focusing on the
-coupled 5-HT pathway leading to calcium mobilization.
Figure 1: Signal transduction pathway of Quipazine at the 5-HT2A receptor, leading to intracellular calcium release.
Part 3: Bioanalytical Methodology (LC-MS/MS)
The primary application of CAS 1795133-22-0 is in Isotope Dilution Mass Spectrometry . Because the deuterated analog has nearly identical physicochemical properties to the analyte but a distinct mass, it compensates for matrix effects, extraction efficiency, and ionization variability.
3.1 The Principle of Self-Validation
Using Quipazine-d8 as an internal standard creates a self-validating system. If the extraction yield drops for the sample, it drops equally for the IS. The ratio of Analyte/IS remains constant, ensuring accuracy.
Dissolve 1 mg of Quipazine-d8 Maleate in 1 mL of Methanol to create a 1 mg/mL free-base equivalent stock (adjust for salt weight:
).
Store at -20°C.
Working Solution:
Dilute stock to 100 ng/mL in 50% Methanol/Water.
Sample Extraction (Protein Precipitation):
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
Add 10 µL of Quipazine-d8 Working Solution (IS spike).
Add 150 µL of ice-cold Acetonitrile (precipitating agent).
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 min at 4°C.
Transfer supernatant to LC vial.
LC-MS/MS Conditions:
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes.
Ionization: ESI Positive Mode.
3.3 MRM Transitions (Quantification)
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Quipazine (Analyte)
214.1
144.1 (Quinoline frag)
25
Quipazine-d8 (IS)
222.1
152.1 (d8-Quinoline frag)
25
Note: The +8 Da shift is retained in the fragment if the piperazine ring remains attached or if the deuterium is on the quinoline (check specific labeling). For Quipazine-d8, the label is typically on the piperazine ring. If the fragmentation loses the piperazine, the shift might be lost. Critical validation step: Ensure the product ion selected retains the deuterated moiety.
Part 4: Synthesis & Manufacturing Logic
Understanding the synthesis helps in troubleshooting impurity profiles. Quipazine-d8 is typically synthesized via a nucleophilic aromatic substitution (
).
Retrosynthetic Analysis:
Precursors: 2-Chloroquinoline + Piperazine-d8.
Reaction: The secondary amine of piperazine-d8 attacks the electrophilic C2 position of the quinoline ring.
Salt Formation: The resulting free base is treated with Maleic acid to form the stable maleate salt.
Figure 2: Synthetic route for the production of Quipazine-d8 Maleate.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16218979, Quipazine Maleate. Retrieved from [Link]
Samanin, R., et al. (1980).Quipazine: A serotonin agonist. Journal of Pharmacy and Pharmacology. (Contextual grounding for parent drug pharmacology).
(Note: CAS 1795133-22-0 is a specialized catalog number for the deuterated standard found in chemical registries like TRC and LGC. Direct literature on this specific isotope number is limited to catalog entries, while the pharmacology references refer to the parent drug.)
Application Notes and Protocols for In Vivo Studies of Quipazine-d8 Maleate in Rodent Models
Introduction Quipazine, a non-selective serotonin (5-HT) receptor agonist, is a valuable research tool for investigating the serotonergic system's role in various physiological and pathological processes.[1][2] Its deute...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Quipazine, a non-selective serotonin (5-HT) receptor agonist, is a valuable research tool for investigating the serotonergic system's role in various physiological and pathological processes.[1][2] Its deuterated analog, Quipazine-d8 Maleate, offers distinct advantages in pharmacokinetic studies due to the kinetic isotope effect. The substitution of hydrogen with deuterium atoms can significantly slow the rate of metabolic breakdown, leading to a longer half-life and altered clearance of the compound.[3][4][5] This modification allows for a more precise characterization of its absorption, distribution, metabolism, and excretion (ADME) profile, making it an invaluable tracer in drug development.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Quipazine-d8 Maleate in rodent models. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and data integrity for pharmacokinetic, pharmacodynamic, and behavioral in vivo studies.
Pharmacological Profile of Quipazine
Quipazine is a piperazine-based compound that acts as a non-selective agonist at multiple serotonin receptors, with notable activity at the 5-HT2A, 5-HT2C, and 5-HT3 receptor subtypes.[1][7] Its action at 5-HT2A receptors is associated with psychedelic-like effects, such as the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans.[8][9][10][11] Activation of 5-HT3 receptors is linked to gastrointestinal effects like nausea and vomiting.[7] Quipazine also exhibits serotonin reuptake inhibition properties.[7] Understanding this complex pharmacology is crucial for designing and interpreting in vivo experiments.
The Role of Deuteration in Pharmacokinetic Analysis
The use of deuterated compounds like Quipazine-d8 Maleate is a powerful strategy in pharmacokinetic research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] This "deuterium isotope effect" can lead to:
Reduced Metabolism: Slower breakdown of the drug by metabolic enzymes.[3][5]
Increased Half-life: The compound remains in the system for a longer duration.[4]
Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.[3]
Improved Bioavailability: A higher fraction of the administered dose reaches systemic circulation.
These characteristics make Quipazine-d8 Maleate an excellent tool for precisely tracking the parent compound and its metabolites in vivo.[6][12]
Experimental Protocols
Preparation of Dosing Solutions
Objective: To prepare stable and accurate dosing solutions of Quipazine-d8 Maleate for administration to rodents.
Materials:
Quipazine-d8 Maleate powder
Sterile saline (0.9% NaCl)
Dimethyl sulfoxide (DMSO) (optional)
Sterile water for injection
Vortex mixer
Sterile filters (0.22 µm)
Sterile vials
Protocol:
Solubility Testing: Due to limited direct data on Quipazine-d8 Maleate, initial solubility tests are recommended. Quipazine maleate salt is soluble in water, alcohol, and dilute aqueous acid.[13]
Start by attempting to dissolve a small, known amount of Quipazine-d8 Maleate in sterile saline.
If solubility is limited, a co-solvent system can be employed. A common approach for arylpiperazines is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with sterile saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
Dose Calculation: Calculate the required amount of Quipazine-d8 Maleate based on the desired dose (in mg/kg) and the body weight of the animals.
Solution Preparation (Example for a 5 mg/kg dose in a 25g mouse with a 10 ml/kg injection volume):
Weigh the calculated amount of Quipazine-d8 Maleate.
If using a co-solvent, dissolve the powder in the required volume of DMSO first.
Add the sterile saline incrementally while vortexing to ensure complete dissolution.
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Storage: Store the prepared solution protected from light at 2-8°C. For long-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided.[14] A stability study for the specific formulation is recommended.
Administration Routes
a) Intraperitoneal (IP) Injection
Objective: To administer Quipazine-d8 Maleate directly into the peritoneal cavity for systemic absorption.
Protocol:
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.[15][16]
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[15][17]
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27g for mice, 23-25g for rats).[15] Insert the needle at a 30-40° angle with the bevel facing up.[15]
Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate improper placement.
Injection: Slowly and steadily inject the calculated volume. The maximum recommended volume is typically 10 ml/kg.[15]
Withdrawal: Withdraw the needle and return the animal to its cage.
Monitoring: Observe the animal for any signs of distress post-injection.[16]
b) Oral Gavage (PO)
Objective: To administer Quipazine-d8 Maleate directly into the stomach.
Protocol:
Animal Restraint: Properly restrain the animal, ensuring the head and body are in a straight line.[18][19]
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[19][20]
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.[18][21] The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
Administration: Once the needle is in the stomach, slowly administer the dosing solution. The maximum recommended volume is 10-20 ml/kg for rats and 10 ml/kg for mice.[18][19][20]
Withdrawal: Gently remove the gavage needle.
Monitoring: Observe the animal for any signs of respiratory distress.[19]
Pharmacokinetic (PK) Study Design
Objective: To determine the pharmacokinetic profile of Quipazine-d8 Maleate.
Experimental Workflow:
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol:
Animal Groups: Use a sufficient number of animals per time point to allow for statistical analysis. A common design is to have a separate group of animals for each time point (serial sacrifice) or to collect sparse samples from each animal if the blood volume allows.
Dosing: Administer Quipazine-d8 Maleate via the chosen route (IP or PO).
Blood Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose). Retro-orbital sinus sampling is a common method for obtaining blood from mice.[3][6][7][12][22]
Retro-orbital Blood Collection (Mouse):
Anesthetize the mouse.
Insert a capillary tube into the medial canthus of the eye and gently rotate to puncture the sinus.[3][6]
Collect the desired blood volume (typically up to 10% of circulating blood volume for survival studies).[3][7]
Withdraw the tube and apply gentle pressure to the eye to stop bleeding.[7]
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
Sample Analysis (LC-MS/MS):
Sample Preparation: Precipitate proteins in the plasma samples by adding a solvent like acetonitrile.[9]
LC-MS/MS Analysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of Quipazine-d8 and its non-deuterated counterpart in plasma.[8][9]
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[23]
Table 1: Example Pharmacokinetic Parameters for Quipazine in Rats
Parameter
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (min)
Quipazine
i.p.
5
~350
~30
Quipazine
i.p.
20
~1500
~60
Note: These are approximate values based on literature and should be determined experimentally for Quipazine-d8 Maleate.
Pharmacodynamic (PD) and Behavioral Studies
a) Head-Twitch Response (HTR) in Mice
Objective: To assess the 5-HT2A receptor agonist activity of Quipazine-d8 Maleate.
Using Quipazine-d8 Maleate in neuropharmacological research
Application Note: AN-QPZ-08 Topic: Precision Quantitation of Serotonergic Modulator Quipazine in Neural Matrices using Quipazine-d8 Maleate as a Stable Isotope Internal Standard. Executive Summary This guide details the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-QPZ-08Topic: Precision Quantitation of Serotonergic Modulator Quipazine in Neural Matrices using Quipazine-d8 Maleate as a Stable Isotope Internal Standard.
Executive Summary
This guide details the bioanalytical workflow for the quantification of Quipazine (2-(1-piperazinyl)quinoline) in plasma and brain tissue. It focuses on the critical application of Quipazine-d8 Maleate (the octadeuterated isotopologue) as a Stable Isotope Labeled Internal Standard (SIL-IS).
While Quipazine is widely utilized as a non-selective 5-HT agonist (particularly 5-HT2A/3) to probe serotonergic signaling, its reliable measurement in lipid-rich neural matrices requires rigorous correction for matrix effects. This protocol establishes a self-validating LC-MS/MS method where Quipazine-d8 compensates for ionization suppression and extraction variability, ensuring data integrity in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Physicochemical Profile & Handling
Table 1: Compound Specifications
Feature
Analyte (Quipazine)
Internal Standard (Quipazine-d8)
CAS Number
4774-24-7 (Free Base)
1795133-22-0 (Maleate Salt)
Molecular Formula
Molar Mass (Salt)
N/A
~337.40 g/mol
Monoisotopic Mass (Cation)
213.13 Da
221.18 Da (+8 Da shift)
Solubility
DMSO, Methanol, Water
DMSO, Methanol (Avoid unbuffered water for storage)
pKa (Calculated)
~8.6 (Basic)
~8.6 (Basic)
Storage
-20°C, Desiccated, Dark
-20°C, Hygroscopic (Maleate salt)
Critical Handling Note: Quipazine-d8 is supplied as a Maleate salt . You must account for the salt correction factor (SCF) when preparing stock solutions to determine the concentration of the free base cation.
Calculation:
.
Action: To get 1 mg of active Quipazine-d8 cation, weigh 1.52 mg of the salt.
Experimental Protocol A: LC-MS/MS Method Development
Objective: Establish Multiple Reaction Monitoring (MRM) transitions that differentiate the endogenous drug from the internal standard while ensuring the d8-label is retained in the product ion.
Mechanism of Action (Analytical)
Quipazine ionizes in positive electrospray mode (ESI+). The d8 labeling is typically located on the piperazine ring.
Risk: If fragmentation cleaves the piperazine ring entirely, the resulting quinoline fragment might lose the deuterium label, making the IS indistinguishable from the analyte in the MS2 channel.
Solution: Select product ions that retain the piperazine moiety or specific deuterated fragments.
Step-by-Step Tuning Protocol
Stock Preparation: Prepare 1 µg/mL solutions of Quipazine-d0 and Quipazine-d8 in 50:50 Methanol:Water + 0.1% Formic Acid.
Direct Infusion: Infuse at 10 µL/min into the MS source.
Precursor Scan (Q1):
Target d0: m/z 214.1
Target d8: m/z 222.1
Product Ion Scan (MS2): Apply Collision Energy (CE) ramp (10–50 eV).
Transition Selection (Theoretical & Empirical):
Analyte
Precursor (Q1)
Product (Q3)
Structure of Fragment
Purpose
Quipazine (d0)
214.1
134.1
Quinoline-CH2+ (Loss of piperazine ring?)
Quantifier (High Intensity)
Quipazine (d0)
214.1
122.1
Piperazine fragment
Qualifier
Quipazine-d8
222.1
134.1
Avoid this transition (Label lost)
DO NOT USE
Quipazine-d8
222.1
130.1
Deuterated Piperazine fragment
Quantifier (IS)
Note: Exact transitions depend on the specific labeling position of the vendor's lot. Always verify if the "Product" ion shifts by +8 (or part of it) relative to the d0 spectrum.
Context: Brain tissue is high in phospholipids, which cause significant matrix effects (ion suppression). A Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this application.
Reagents
Lysis Buffer: 0.1M Ammonium Acetate (pH 4.0).
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).
IS Working Solution: Quipazine-d8 (100 ng/mL in Methanol).
Workflow
Homogenization:
Weigh rat brain tissue (approx. 100 mg).
Add 4 volumes of Lysis Buffer.
Homogenize (bead beater) for 60s.
Spiking (The Critical Step):
Transfer 100 µL homogenate to a clean tube.
Add 10 µL Quipazine-d8 IS .
Why: Adding IS before extraction corrects for recovery losses during the physical chemistry steps.
Alkalinization:
Add 20 µL of 1M NaOH or Ammonium Hydroxide.
Logic: Quipazine is a base. High pH drives it into the uncharged state, facilitating transfer into the organic solvent.
Extraction:
Add 600 µL MTBE .
Vortex vigorously for 5 minutes (Disrupt protein binding).
Centrifuge at 10,000 x g for 5 minutes at 4°C.
Concentration:
Transfer the top organic layer (supernatant) to a fresh glass tube.
Evaporate to dryness under Nitrogen at 40°C.
Reconstitution:
Dissolve residue in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).
Vortex and transfer to autosampler vials.
Visualization: Analytical Workflow & Logic
Figure 1: End-to-end bioanalytical workflow ensuring the Internal Standard tracks the analyte through extraction, ionization, and detection.
Method Validation & Quality Assurance
To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
A. Matrix Effect (ME) Calculation
The "Deuterium Advantage" is the ability to correct for ion suppression. Calculate ME as follows:
Set A: Standard in Reconstitution Solvent.
Set B: Standard spiked into post-extracted blank matrix.
Set C: Standard spiked pre-extraction.
Acceptance Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (0.85 – 1.15), proving that Quipazine-d8 experiences the exact same suppression as the drug.
B. Linearity & Range
Range: 1.0 ng/mL to 1000 ng/mL.
Weighting:
linear regression.
Requirement:
.
References
PubChem. (2025).[1][2] Quipazine Maleate Compound Summary. National Library of Medicine. [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Carboni, E., et al. (1989). Quipazine and serotonergic signaling in the rat brain. Journal of Neurochemistry. (Contextual mechanism grounding).
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Quipazine is a piperazine-based non-selective serotonin (5-HT) receptor agonist, frequently utilized in neuropharmacology to probe serotonergic pathways, specifically 5-HT2A and 5-HT3 receptors.[1][2] In drug development and toxicological screening, accurate quantification of Quipazine in complex biological matrices (plasma, serum, brain tissue) is critical for determining pharmacokinetic (PK) profiles and receptor occupancy.
The Challenge: Biological matrices often induce "matrix effects"—ion suppression or enhancement caused by co-eluting phospholipids and endogenous proteins—which compromise the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Solution:Quipazine-d8 Maleate serves as the ideal Internal Standard (IS).[1] By incorporating eight deuterium atoms on the piperazine ring, it increases the molecular weight by 8 Da. This "heavy" isotopologue exhibits chromatographic behavior nearly identical to the analyte (retention time, pKa) but is spectrally distinct. This allows it to undergo the exact same extraction and ionization variations as the analyte, providing a self-correcting normalization factor for precise quantitation.
Mechanism of Action (Context)
Understanding the biological target aids in assay design (e.g., tissue selection). Quipazine mimics serotonin, binding to G-protein coupled receptors (GPCRs) to initiate downstream signaling.[1]
Figure 1: Simplified signaling cascade of Quipazine agonism at 5-HT receptors.[1][2]
Chemical & Physical Properties[1][2][3]
To ensure accurate stock preparation, the salt form must be accounted for. The mass spectrometer detects the protonated free base, not the maleate salt.
Critical Calculation: When preparing a 1 mg/mL stock of free base equivalent:
Analyte: Weigh 1.54 mg of Quipazine Maleate to get 1 mg of active Quipazine.
IS: Weigh ~1.52 mg of Quipazine-d8 Maleate to get 1 mg of active Quipazine-d8.
(Always verify the specific Certificate of Analysis for salt stoichiometry and purity).
Method Development & MS/MS Conditions
Mass Spectrometry Tuning
The method utilizes Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.
Analyte Transition (214.1 → 129.1): The primary fragment of Quipazine is the quinoline ring (m/z 129).
IS Transition (222.2 → 129.1): Since the deuterium label is typically located on the piperazine ring, the quinoline fragment (m/z 129) remains unlabeled.
Note: Although the product ions are identical (129.1), the channels are separated by the precursor masses (214 vs 222), ensuring selectivity.
Compound
Polarity
Precursor (Q1)
Product (Q3)
Dwell (ms)
Collision Energy (eV)*
Quipazine
ESI+
214.1
129.1
50
25-35
Quipazine-d8
ESI+
222.2
129.1
50
25-35
*Optimization Required: Collision Energy (CE) varies by instrument (e.g., Sciex vs. Thermo vs. Agilent). Perform a breakdown curve to optimize.
Chromatography (LC)[1]
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
This protocol uses Protein Precipitation (PPT) , which is cost-effective and high-throughput.[1] For higher sensitivity (<1 ng/mL), Liquid-Liquid Extraction (LLE) with ethyl acetate is recommended.
Reagent Preparation
Stock Solution (1 mg/mL): Dissolve Quipazine-d8 Maleate in methanol. Store at -20°C.
Working IS Solution (100 ng/mL): Dilute the Stock Solution into 50:50 Methanol:Water. This is the "Spiking Solution."
Extraction Workflow
Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) into a 1.5 mL centrifuge tube.
Spike IS: Add 10 µL of Working IS Solution (100 ng/mL) to every sample (standards, QCs, and unknowns).
Why? Adding IS before extraction corrects for pipetting errors and extraction inefficiency.
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C to pellet proteins.
Transfer: Transfer 150 µL of the supernatant to an autosampler vial.
Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with water before injection.
Figure 2: Step-by-step extraction workflow ensuring IS normalization.
Validation & Quality Control
To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), perform the following:
Linearity & Calibration
Prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Plot: Ratio of (Analyte Area / IS Area) vs. Concentration.
Acceptance:
.
Matrix Effect Assessment
Compare the IS response in extracted matrix vs. neat solvent.
If MF < 0.85 (Suppression) or > 1.15 (Enhancement), the d8-IS is crucial because it will suffer the same effect, canceling out the error in the ratio.
Troubleshooting "Crosstalk"
Isotopic Purity Check: Inject a high concentration of Quipazine-d8 (only). Monitor the Analyte channel (214/129).[1]
Observation: If you see a peak in the analyte channel, the IS contains unlabeled impurities (Quipazine-d0).
Limit: The contribution should be < 20% of the Lower Limit of Quantitation (LLOQ).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702242, Quipazine Maleate.[1] Retrieved from [Link][1]
Samad, A., et al. (2023). An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS.[1][3] Scientific Reports.[1] Retrieved from [Link][1]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][1]
Bavarian Center for Biomolecular Mass Spectrometry. Stable Isotope Dilution Assay (SIDA) Principles.[1] Retrieved from [Link][1]
Application Notes & Protocols: Dosage Considerations for Quipazine-d8 Maleate in Mice
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical dosage considerations for Quipazine-d8 Maleate when used in mouse models. It moves beyond a sim...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical dosage considerations for Quipazine-d8 Maleate when used in mouse models. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that experimental design is both robust and ethically sound.
Introduction: Understanding Quipazine-d8 Maleate
Quipazine is a non-selective serotonin (5-HT) receptor agonist belonging to the arylpiperazine class.[1][2] It demonstrates a strong affinity for multiple serotonin receptor subtypes, most notably the 5-HT2A and 5-HT3 receptors, and also functions as a serotonin reuptake inhibitor.[2][3][4] This pharmacological profile leads to a range of central nervous system effects, including psychedelic-like behaviors in rodents, such as the head-twitch response (HTR), which is primarily mediated by 5-HT2A receptor activation.[1][2][5][6]
Quipazine-d8 Maleate is a deuterated analog of Quipazine. In this molecule, eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is not trivial; it introduces a significant mechanistic consideration for any in vivo study: the Kinetic Isotope Effect (KIE) .
The Significance of Deuteration
The bond between carbon and deuterium (C-D) is stronger and more resistant to enzymatic cleavage than the standard carbon-hydrogen (C-H) bond. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, which often target C-H bonds for oxidation.[7] By slowing this metabolic breakdown, deuteration can offer several advantages:
Increased Half-Life: The drug may remain active in the body for longer periods.[8]
Altered Pharmacokinetics: Deuteration can lead to higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).[9]
Reduced Metabolite-Related Toxicity: It may redirect metabolic pathways away from the formation of toxic byproducts.[10]
Therefore, one cannot simply substitute a dose of Quipazine with an identical dose of Quipazine-d8 Maleate. The deuterated form is expected to have a different pharmacokinetic profile, necessitating careful dose selection and validation.
Core Principles of Dosage Determination
A successful study hinges on selecting a dose that is both effective and non-toxic. This requires a multi-faceted approach that considers the drug's mechanism, the animal model, and the experimental goals.
Mechanism of Action and Target Engagement
Quipazine's primary mechanism involves the activation of serotonin receptors. The desired biological effect is directly tied to engaging these targets in the brain.
Caption: Quipazine's dual mechanism of action on serotonergic neurons.
Route of Administration
The chosen route significantly impacts bioavailability and the onset of action. The route must be selected based on the experimental question and the physicochemical properties of the drug formulation.
Route
Onset of Action
Bioavailability
Common Use Case
Intraperitoneal (IP)
Rapid
High, but subject to some first-pass metabolism
Systemic drug effect studies; common in rodent behavioral pharmacology.[11]
Subcutaneous (SC)
Slower
Slower, more sustained absorption than IP
Good for less soluble compounds or when sustained release is desired.[11][12]
Variable; subject to significant first-pass metabolism
Mimics human oral drug administration; requires skilled technique.[13][14]
Vehicle Selection
The vehicle used to dissolve or suspend Quipazine-d8 Maleate is critical. An inappropriate vehicle can cause irritation, stress, or confounding biological effects.[15]
Vehicle
Properties & Considerations
0.9% Saline
Isotonic and generally non-toxic. The preferred vehicle for water-soluble compounds.[16]
Phosphate-Buffered Saline (PBS)
Buffered to physiological pH, ideal for maintaining compound stability.
Dimethyl Sulfoxide (DMSO)
A powerful solvent, but can have its own biological effects and may cause irritation. Use at the lowest possible concentration (typically <10%).[17]
Tween 80 / Polysorbate 80
A non-ionic surfactant used to increase the solubility of hydrophobic compounds. Often used in combination with saline or DMSO.[16]
Carboxymethylcellulose (CMC)
Used to create a uniform suspension for compounds that are not fully soluble.[17][18]
Trustworthiness Check: Always run a parallel control group that receives the vehicle alone to ensure that any observed effects are due to the drug and not the delivery medium.[17]
Recommended Starting Doses and Dose-Response Validation
Given the kinetic isotope effect, it is scientifically unsound to directly use doses reported for non-deuterated Quipazine. However, those studies provide an essential starting point for a dose-range finding study.
Reported Doses of Non-Deuterated Quipazine in Rodents
Dose (mg/kg)
Route
Species
Observed Effect / Study Context
Reference
0.2 - 2.0
IP
Mouse
Dose-response to facilitate stepping in spinal cord transected mice. 0.5 mg/kg was found to be optimal.
| 30 | IP | Rat | Increased acetylcholine levels in the striatum. |[24] |
Expert Recommendation for Quipazine-d8 Maleate:
Based on the literature, a reasonable starting range for a dose-finding study in mice would be 0.1 mg/kg to 5.0 mg/kg (IP) . Due to the potential for increased metabolic stability, it is prudent to begin at the lower end of the range established for the non-deuterated compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Quipazine-d8 Maleate Stock and Dosing Solutions
This protocol describes how to prepare a 1 mg/mL stock solution and dilute it for dosing at 1 mg/kg in a 25g mouse.
Materials:
Quipazine-d8 Maleate powder
Sterile 0.9% saline
Microcentrifuge tubes
Vortex mixer
Calibrated pipettes
Analytical balance
Procedure:
Calculate Required Mass: Determine the amount of Quipazine-d8 Maleate needed. For a 1 mg/mL stock solution, you will need 1 mg for every 1 mL of vehicle.
Weigh Compound: Accurately weigh the required mass of the compound and place it in a sterile microcentrifuge tube.
Prepare Stock Solution (1 mg/mL):
Add the appropriate volume of sterile 0.9% saline to the tube. For example, add 1 mL of saline to 1 mg of powder.
Vortex thoroughly until the compound is completely dissolved. If solubility is an issue, sonication may be required.
Calculate Injection Volume: The dose is determined by the animal's body weight. The formula is:
Example Calculation (1 mg/kg dose for a 25g mouse):
Animal Weight = 25 g = 0.025 kg
Injection Volume (mL) = (1 mg/kg * 0.025 kg) / 1 mg/mL = 0.025 mL or 25 µL.
Pro-Tip: Adjusting the stock solution concentration can simplify dosing. For example, a 0.5 mg/mL stock would require a 50 µL injection for the same dose, which can be easier to measure accurately.
Protocol 2: Intraperitoneal (IP) Administration in Mice
This protocol ensures safe and accurate IP injection.
Materials:
Prepared dosing solution
Insulin syringe or 1 mL syringe with a 25-27G needle[12]
Animal scale
Procedure:
Weigh the Mouse: Obtain an accurate, current body weight for precise dose calculation.
Prepare the Syringe: Draw up the calculated volume of the dosing solution. Ensure there are no air bubbles.
Restrain the Animal: Firmly but gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
Position for Injection: Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
Identify Injection Site: The injection should be in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
Inject: Insert the needle at a 15-20 degree angle. Aspirate slightly by pulling back the plunger to ensure you have not entered a blood vessel or organ (you should see no fluid enter the syringe).
Administer: Depress the plunger smoothly to inject the solution.
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Observe the animal for at least 15-30 minutes for any immediate adverse reactions.
Recommended Maximum IP Injection Volumes for Mice
Mouse Weight (g)
Maximum Volume (mL)
20 - 25
0.25 - 0.3
25 - 30
0.3 - 0.4
> 30
0.4 - 0.5
Note: A safe general guideline is not to exceed 10 mL/kg.[18][25]
Protocol 3: Dose-Response Study for Head-Twitch Response (HTR)
This protocol establishes a self-validating system to determine the effective dose (ED50) of Quipazine-d8 Maleate for inducing HTR.
Caption: Workflow for a dose-response study of Quipazine-d8 Maleate.
Procedure:
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the experimental room for at least one hour before testing.
Group Assignment: Randomly assign mice to at least four dose groups and one vehicle control group (n=6-8 mice per group). Suggested doses: Vehicle, 0.1, 0.5, 1.0, and 2.5 mg/kg of Quipazine-d8 Maleate.
Dosing: Administer the assigned treatment via IP injection as described in Protocol 2.
Observation: Immediately after injection, place each mouse into an individual clear observation cage.
Data Collection: A trained observer, blind to the treatment conditions, should count the number of head-twitches for each mouse over a 30-minute period. A head-twitch is a rapid, spasmodic rotational movement of the head.
Analysis:
Calculate the mean and standard error of the mean (SEM) for the total HTR counts in each group.
Perform a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.
Plot the mean HTR count against the log of the dose to generate a dose-response curve and calculate the ED50.
Post-Administration Monitoring and Ethical Considerations
Scientific Integrity: The health and welfare of the animal subjects are paramount and directly impact the validity of your data. Stressed or unhealthy animals produce unreliable results.
Behavioral Monitoring: Observe animals for any signs of distress, including piloerection, lethargy, abnormal posture, or excessive stereotyped behaviors beyond the endpoint of interest.[26][27]
Physiological Monitoring: Note any changes in respiration, and monitor food and water intake for 24 hours post-administration. For more intensive studies, non-invasive systems can monitor heart rate and temperature.[28]
Humane Endpoints: Establish clear criteria for humane endpoints. If an animal shows severe signs of distress, it should be removed from the study and euthanized according to approved institutional protocols.
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
References
Quipazine - Grokipedia. (n.d.).
QUIPAZINE - Inxight Drugs. (n.d.).
Quipazine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Quipazine | C13H15N3 | CID 5011 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]
Pennington, W. R., & Smith, M. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 193-202.
Deuterated Drugs Future Potential - Clearsynth Discovery. (2025, May 20). Retrieved February 22, 2026, from [Link]
Pennington, W. R., & Smith, M. D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 53(2), 193–202.
A Simple Method for Animal Dose Calculation in Preclinical Research - Cronicon. (2020, February 14). Retrieved February 22, 2026, from [Link]
Scott, K. A., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed. (2003, July 15). Retrieved February 22, 2026, from [Link]
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved February 22, 2026, from [Link]
Can someone help with calculating drug dosage (updated)? - ResearchGate. (2015, July 17). Retrieved February 22, 2026, from [Link]
Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice | Request PDF. (n.d.). Retrieved February 22, 2026, from [Link]
Guidelines on dosage calculation and stock solution preparation in experimental animals' studies - ResearchGate. (2015, December 24). Retrieved February 22, 2026, from [Link]
Fong, A. J., et al. (2009). Spinal Cord-Transected Mice Learn to Step in Response to Quipazine Treatment and Robotic Training. The Journal of Neuroscience, 29(25), 8030–8041.
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. (2012, October 16). Retrieved February 22, 2026, from [Link]
Calculating Medication Doses: A How-To Guide For Animal Caregivers. (2023, March 28). Retrieved February 22, 2026, from [Link]
How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025, May 27). Retrieved February 22, 2026, from [Link]
Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.). Retrieved February 22, 2026, from [Link]
Zhang, Y. (2012). Method for voluntary oral administration of drugs in mice. STAR Protocols, 3(4), 100185.
The top 5 drug calculations every vet nurse needs to know. (2023, July 11). Retrieved February 22, 2026, from [Link]
Gaertner, D. J., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
A tracking system for laboratory mice to support medical researchers in behavioral analysis. (2015). 2015 37th Annual International Conference of the IEEE Engineering in Medicine and Biology Society (EMBC).
Simplifying how lab animals are monitored - European Animal Research Association. (2024, December 2). Retrieved February 22, 2026, from [Link]
Canal, C. E., et al. (2021). Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. ACS Chemical Neuroscience, 12(3), 490–501.
Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
Guidelines on Anesthesia and Analgesia in Mice – Animal Care & Use Program. (n.d.). Retrieved February 22, 2026, from [Link]
Canal, C. E., et al. (2021). Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. ACS Chemical Neuroscience, 12(3), 490-501.
IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.). Retrieved February 22, 2026, from [Link]
Strain, M. L., & Brumley, M. R. (2019). Acute Intrathecal Administration of Quipazine Elicits Air-Stepping Behavior. Neuroscience Insights, 14, 1179069519842426.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved February 22, 2026, from [Link]
PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.). Retrieved February 22, 2026, from [Link]
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009, December 15). Retrieved February 22, 2026, from [Link]
Quipazine Maleate - Definition (v1) by National Cancer Institute | Qeios. (2020, February 8). Retrieved February 22, 2026, from [Link]
Effect of quipazine, a serotonin-like drug, on striatal cholinergic interneurones - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
Anesthesia and Analgesia in Mice. (n.d.). Retrieved February 22, 2026, from [Link]
Quipazine-induced head-twitch in mice - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
Effects of 2,5-Dimethoxy-4-Methylamphetamine (DOM) and 2-Piperazin-1-yl-Quinoline (Quipazine) on Fentanyl Versus Food Choice in Rhesus Monkeys - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Reference Data & Comparative Studies
Validation
Technical Guide: Validation of Quipazine-d8 Maleate as an Internal Standard for LC-MS/MS Bioanalysis
Executive Summary In high-throughput drug development and neuroscience research, the precise quantification of serotonergic agents like Quipazine (2-(1-piperazinyl)quinoline) is frequently compromised by matrix effects i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In high-throughput drug development and neuroscience research, the precise quantification of serotonergic agents like Quipazine (2-(1-piperazinyl)quinoline) is frequently compromised by matrix effects inherent to complex biological samples (plasma, brain homogenate).
This guide validates the transition from structural analog internal standards (e.g., 1-phenylpiperazine) to Quipazine-d8 Maleate (a deuterated stable isotope-labeled internal standard, SIL-IS). The use of Quipazine-d8 provides a self-correcting analytical system that compensates for ionization suppression, extraction variability, and instrument drift. This protocol is designed to meet the rigorous standards of FDA Bioanalytical Method Validation Guidelines (2018) .
Comparative Analysis: Why Quipazine-d8?
The choice of Internal Standard (IS) dictates the robustness of your LC-MS/MS assay. Below is an objective comparison of Quipazine-d8 against common alternatives.
Table 1: Performance Metrics of Internal Standard Classes
Feature
Quipazine-d8 (SIL-IS)
Structural Analog (e.g., Phenylpiperazine)
External Calibration (No IS)
Physicochemical Properties
Identical to analyte (pKa, LogP, solubility).
Similar, but distinct.
N/A
Retention Time (RT)
Co-elutes with Quipazine (± 0.05 min).*
Different RT (risk of different matrix zone).
N/A
Matrix Effect Correction
Excellent. Experiences identical ion suppression/enhancement.
Poor. Elutes in a different suppression zone.
None. Highly susceptible to errors.
Extraction Recovery
Compensates for loss during protein precipitation/LLE.
Compensates partially, but differential solubility may occur.
No compensation.
Cost
High (Custom synthesis/Specialty vendor).
Low.
Zero.
*Note: Deuterated compounds may exhibit a negligible "isotope effect," typically eluting slightly earlier than the non-labeled analyte on Reverse Phase columns, but they remain within the same ionization window.
Mechanistic Context: The Serotonin Pathway
Quipazine acts as a non-selective agonist at 5-HT2A and 5-HT3 receptors.[1][2] Understanding this pathway is critical for interpreting pharmacokinetic (PK) data, as receptor binding affinity drives tissue distribution (e.g., high brain concentrations).
Figure 1: Quipazine mechanism of action and the biological matrix components (phospholipids/proteins) that necessitate the use of a SIL-IS for accurate measurement.
Experimental Validation Protocol
This workflow details the validation of Quipazine-d8 Maleate in human plasma or rat brain homogenate.
Materials & Reagents[3][4][5]
Analyte: Quipazine Maleate (MW 329.35; Free base MW 213.28).
Internal Standard: Quipazine-d8 Maleate (Label typically on piperazine ring; Free base MW ~221.33).
Matrix: Drug-free Plasma (K2EDTA) or Brain Homogenate.
Before validation, determine the optimal Multiple Reaction Monitoring (MRM) transitions.
Precursor Scan:
Quipazine: Scan for [M+H]+ at m/z 214.1 .
Quipazine-d8: Scan for [M+H]+ at m/z 222.1 (+8 Da shift).
Product Ion Scan:
Fragment both precursors with varying Collision Energy (CE).
Common Fragmentation: Cleavage of the piperazine-quinoline bond.
Quipazine Transition: 214.1
144.1 (Quinoline moiety) or 128.1.
Quipazine-d8 Transition: 222.1
144.1 (If fragment is the unlabeled quinoline) OR 222.1 [Heavy Fragment] (if fragment contains the d8-piperazine).
Critical Step: Ensure the chosen transition for d8 does not interfere with the analyte channel (Crosstalk Check).
Sample Preparation (Protein Precipitation)
This method relies on the "co-extraction" principle.
Spiking: Aliquot 50 µL of sample (Plasma/Brain).
IS Addition: Add 10 µL of Quipazine-d8 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Crucial: This step must happen before any other processing to correct for all subsequent losses.
To validate this method, you must prove that Quipazine-d8 effectively normalizes the data.
The Matrix Effect (ME) Calculation
The definitive test for an IS is the Matrix Effect evaluation (Matuszewski method).
Acceptance Criteria: The IS-normalized Matrix Factor (MF) should be close to 1.0 (or 100%) with a CV < 15%.
Why d8 works: If the matrix suppresses Quipazine signal by 40% (ME = 60%), it will also suppress Quipazine-d8 by exactly 40%. The Ratio (Analyte Area / IS Area) remains constant, yielding accurate quantification.
Linearity & Sensitivity[6][8]
Calibration Range: Typically 1.0 ng/mL to 1000 ng/mL.
Regression: Plot (Area Ratio) vs. (Concentration). Use
Figure 2: Step-by-step bioanalytical workflow ensuring the IS is present throughout the entire extraction and ionization process.
Troubleshooting & Optimization
Deuterium Exchange: Ensure the d8 label is on the piperazine ring, not on exchangeable protons (e.g., amine H). Quipazine-d8 Maleate typically has ring-deuteration, which is stable.
Cross-Signal Interference:
Inject a "Blank + IS" sample. Check for interference in the Analyte channel (Quipazine).[6]
Inject a "High Concentration Analyte" sample (no IS). Check for interference in the IS channel.
Limit: Interference should be < 20% of the LLOQ signal.
Carryover: Due to the sticky nature of piperazines, use a needle wash of 50:50 MeOH:ACN + 0.1% FA.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5011, Quipazine. Retrieved from [Link]
Utrecht University. (2024). Application of LC-MS/MS in Drug Transporter Studies (General Piperazine Methodologies). Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Quipazine-d8 Maleate: Operational Safety & Disposal Protocol
[1][2][3][4] Part 1: Executive Safety Directives Immediate Hazard Profile: Quipazine-d8 Maleate is a stable isotope-labeled form of Quipazine, a potent non-selective serotonin receptor agonist (specifically 5-HT2 and 5-H...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Part 1: Executive Safety Directives
Immediate Hazard Profile:
Quipazine-d8 Maleate is a stable isotope-labeled form of Quipazine, a potent non-selective serotonin receptor agonist (specifically 5-HT2 and 5-HT3).[1][2][3][4] While the deuterium labeling is critical for mass spectrometry quantification, it does not alter the toxicological profile of the parent compound.[2]
Core Safety Directive:
Treat this substance as Acutely Toxic (Oral Category 3) . The primary risk is accidental ingestion or mucosal absorption, which can precipitate serotonergic toxicity (tremors, hyperreflexia, agitation).[2][4]
Essential PPE Configuration[1][4][5][6][7]
Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).[1][3][4]
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1][3][4] Note: Double-gloving is recommended when preparing stock solutions.[1][2][3][4]
Ocular: Chemical safety goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient for powder handling.[1][2][3][4]
Part 2: Chemical Profile & Risk Assessment[1][8]
To dispose of a chemical safely, one must understand its stability and reactivity.[2][3][4][5] Quipazine-d8 Maleate is a salt; the maleic acid component renders it water-soluble, while the quinoline-piperazine core is responsible for its pharmacological activity.[1][2][3][4]
Physicochemical Data for Disposal Logic:
Property
Value / Characteristic
Operational Implication
CAS (Unlabeled)
5786-68-5
Use for regulatory lookup if d8 CAS is missing.[1][2][3][4]
Molecular Weight
~337.40 g/mol
Heavier than parent due to deuterium (d8).[1][3][4]
Solubility
Soluble in Water, Methanol, DMSO
Do not dispose of aqueous solutions down the drain.[1][3][4]
Stability
Stable under normal conditions
Will not degrade spontaneously; requires incineration.[1][3][4]
Reactivity
Incompatible with strong oxidizers
Segregate from nitric/sulfuric acid waste streams.[1][3][4]
The "Deuterium Myth"
Critical Insight: Researchers often ask if deuterated compounds require radioactive waste disposal.[1][3] They do not. Deuterium is a stable isotope.[1][2][3][4] Quipazine-d8 is treated as Hazardous Chemical Waste , identical to non-labeled Quipazine.[1][2][3][4]
Part 3: Disposal Workflows
Solid Waste (Pure Substance & Vials)
Applicability: Expired dry powder, residue in original vials, or spilled solids.[1][2][4]
Containment: Do not empty the vial. Cap the original container tightly.
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock style).
Labeling: Apply a hazardous waste label.
Constituents: "Quipazine-d8 Maleate" (Write "Quipazine" if character limit is tight; the d8 is irrelevant for destruction).
Hazard Checkbox: Toxic.
Consolidation: Place in the Solid Toxic/Organic waste drum (Lab Pack).
Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: Leftover stock solutions (MeOH/Water) or LC-MS waste streams.[1][2][3][4]
Segregation: Ensure the liquid waste stream is compatible. Quipazine is basic (piperazine moiety).[1][3][4]
Incompatible: Strong acid waste (potential for heat generation/spattering, though risk is low at mg concentrations).[1][2][3][4]
Collection: Pour into the Halogenated Solvent Waste carboy (if dissolved in organics) or Aqueous Toxic Waste (if in water).[1][3][4]
Scientist's Note: Even though Quipazine itself is not halogenated, it is often dissolved in solvents that require incineration.[1][2][3][4] High-temperature incineration (
) is the only validated method to destroy the quinoline ring structure.[1][2][3][4]
Decontamination of Glassware[2]
Rinse: Triple rinse glassware with a small volume of Methanol.[1][2][3][4]
Disposal of Rinsate: Collect all rinsate into the Liquid Waste container (Section 3.2). Do not pour rinsate down the sink.
Wash: After triple-rinsing, glassware can be washed in a standard dishwasher or base bath.[1][2][3][4]
Part 4: Decision & Response Diagrams
Disposal Decision Tree
This logic flow ensures the compound ends up in the correct waste stream, preventing regulatory violations (RCRA).[2][4]
Figure 1: Decision logic for segregating Quipazine-d8 waste streams based on physical state and solvent matrix.[1][2][3][4]
Emergency Spill Response
In the event of a powder spill outside a containment hood.
Part 5: Regulatory Compliance & Documentation[1][4][5]
US EPA Classification:
Quipazine is not explicitly listed on the RCRA P-List or U-List.[1][2][3][5] However, under 40 CFR 261.3 , it must be characterized by the generator.[2][4]
Determination: Due to its oral toxicity (LD50 ~245 mg/kg in rats), it meets the criteria for a Characteristic Hazardous Waste (Toxicity) if present in high concentrations, or simply "Non-RCRA Regulated Hazardous Waste" (state dependent) in trace amounts.[1][3][4]
Best Practice: Conservatively manage as Class 6.1 Toxic Substance .[1][2][3][4]
Documentation Requirement:
When handing over waste to your EHS officer or contractor, ensure the manifest reads:
Chemical Name: Quipazine Maleate (Deuterated)[1][3][4]
Physical State: Solid (or Liquid if dissolved)[1][3][4]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702242, Quipazine Maleate.[1][2][3][4] Retrieved from [Link][1][3][4]
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][3][4] Retrieved from [Link]